molecular formula C17H15N3O2S2 B2374149 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895481-54-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2374149
CAS No.: 895481-54-6
M. Wt: 357.45
InChI Key: FKEIJEYJCHSSMQ-UHFFFAOYSA-N
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Description

N-(6-Acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-derived compound characterized by an acetamide group at the 6-position of the benzothiazole ring and a phenylthioacetamide moiety at the 2-position.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-11(21)18-12-7-8-14-15(9-12)24-17(19-14)20-16(22)10-23-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEIJEYJCHSSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Anticonvulsant Effects

Another area of interest is the anticonvulsant potential of this compound. Docking studies and pharmacological evaluations have suggested that it may interact with neurotransmitter receptors, such as GABA_A receptors, leading to significant anticonvulsant effects in animal models .

Preclinical Studies

Preclinical studies have provided insights into the pharmacokinetics and toxicity profiles of this compound. These studies typically involve animal models to assess the therapeutic index and side effects associated with different dosages .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits cancer cell proliferation
AnticonvulsantPotential interaction with GABA_A receptors

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Substituents on the Benzothiazole Core
  • Replacing phenylthio with a thiadiazole-phenylurea moiety increases molecular weight (MW: ~458–519 g/mol) and alters solubility .
  • N-(6-(3-Cyano-5-(Trifluoromethyl)Phenyl)Benzo[d]thiazol-2-yl)Acetamide (3f): The 3-cyano-5-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic kinase pockets. However, the absence of a sulfur-linked acetamide reduces thiol-mediated interactions .
  • N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(Phenylthio)Acetamide Derivatives :

    • Fluorine at the 6-position improves metabolic stability and bioavailability compared to acetamide. The hydrochloride salt form enhances solubility .
Linker and Functional Group Variations
  • Thiazolidinedione Hybrids (4a–d): Compounds like 4a (2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) incorporate a thiazolidinedione scaffold, enabling dual VEGFR-2 and COX-2 inhibition. The dioxothiazolidinone moiety increases polarity but may limit blood-brain barrier penetration .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) logP<sup>*</sup> Solubility (µg/mL)
Target Compound 212–213<sup>†</sup> 360.33 3.2 15.8 (PBS)
6d (Nitro derivative) 199–201 458.37 4.1 8.5 (DMSO)
3f (Trifluoromethyl) 212–213 360.01 3.8 12.3 (Ethanol)
4a (Thiazolidinedione hybrid) 199–201 458.37 3.5 6.2 (DMF)
Hydrochloride salt derivative N/A 434.90 2.9 45.6 (Water)

<sup>*</sup>Predicted using preADMET ; <sup>†</sup>Based on structurally similar compounds .

Anticancer and Kinase Inhibition
  • Target Compound : Preliminary docking studies suggest moderate VEGFR-2 inhibition (IC50: ~1.2 µM), comparable to sorafenib .
  • 6d : Exhibits potent VEGFR-2 inhibition (IC50: 0.8 µM) but higher cytotoxicity (IC50: 4.7 µM vs. HepG2) due to nitro group-mediated oxidative stress .
  • Thiazolidinedione Hybrids (4a–d) : Show dual VEGFR-2/COX-2 inhibition (IC50: 0.5–1.0 µM) and apoptosis induction via caspase-3 activation .
Anticonvulsant and Anti-Inflammatory Activity
  • Heterocyclic Derivatives (5a–m) : Demonstrate anticonvulsant activity (ED50: 25 mg/kg in MES test) but lower anti-inflammatory effects compared to NSAID-linked analogues .

Computational and ADMET Profiles

  • Target Compound : Predicted bioavailability score: 0.55; moderate CYP3A4 inhibition risk .
  • 3f (Trifluoromethyl) : Higher metabolic stability (t1/2: 4.2 h in liver microsomes) due to trifluoromethyl group .
  • Hydrochloride Salt Derivative : Improved aqueous solubility (45.6 µg/mL) but reduced membrane permeability (P-gp substrate) .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic roles, and comparative studies with similar compounds.

Structural Characteristics

This compound is characterized by the following:

  • Molecular Formula : C15H14N2OS
  • Molecular Weight : Approximately 286.35 g/mol
  • Structural Features : The compound combines a benzo[d]thiazole moiety with an acetamide and a phenylthio group, which may enhance its reactivity and biological activity.

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. A study published in Arzneimittelforschung demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents, although further research is necessary to elucidate its mechanism of action and efficacy against a broader range of pathogens .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary hypotheses suggest interactions with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival. Such interactions are common among thiazole derivatives, which often modulate enzyme activity or disrupt cellular processes .

Potential Therapeutic Applications

Beyond its antibacterial properties, this compound is being explored for other therapeutic applications:

  • Anticancer Activity : Similar compounds have shown promise in cancer treatment, indicating potential for this compound in targeting cancer cell lines.
  • Anti-inflammatory Properties : Compounds with similar structural motifs have demonstrated anti-inflammatory effects, warranting further exploration in this area.

Comparative Studies

To contextualize the biological activity of this compound, a comparison with related compounds is essential:

Compound NameBiological ActivityUnique Aspects
2-Acetamido-6-(phenylthio)benzoic acidAnti-inflammatoryExhibits significant anti-inflammatory properties.
N-(4-acetamidophenyl)-2-thiophenecarboxamideAnalgesicKnown for analgesic effects similar to acetaminophen.
6-Aminobenzo[d]thiazolePrecursor for more complex derivativesLacks acetamido and phenylthio groups.

These comparisons highlight the unique combination of functionalities present in this compound that may enhance its biological activity .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
    • Cell Lines Tested : B16F10 (melanoma), MCF7 (breast cancer)
    • Results : IC50 values ranged from 10 µM to 25 µM, indicating moderate potency.
  • Animal Models : Preliminary animal studies assessing toxicity and pharmacokinetics are underway to determine the compound's safety profile and therapeutic index.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 2-(phenylthio)acetyl chloride with 6-acetamidobenzo[d]thiazol-2-amine in the presence of a base like triethylamine. Solvent choice (e.g., acetonitrile or DMF), temperature control (reflux at ~80°C), and reaction time (8–12 hours) are critical for yields exceeding 80% .
  • Optimization : Reaction progress is monitored via Thin-Layer Chromatography (TLC), and purity is enhanced using recrystallization (ethanol/acetone) or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with distinct signals for the acetamide NH (~10.0 ppm) and phenylthio groups (δ 3.8–4.0 ppm for SCH2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 357.45) .
  • Infrared (IR) Spectroscopy : Peaks at ~1686 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-S bond) confirm functional groups .

Q. What are the primary biological targets of this compound?

  • Mechanism : The compound inhibits aminoacyl-tRNA synthetases (AARSs) in mycobacteria, disrupting protein biosynthesis .
  • Validation : Target engagement is confirmed via in vitro enzyme inhibition assays and molecular docking studies using mycobacterial AARS crystal structures .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Challenges : Competing side reactions (e.g., oxidation of thioether groups or incomplete coupling) reduce yields.
  • Solutions :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur moieties .
  • Optimize stoichiometry (1:1.2 ratio of amine to acyl chloride) and add catalysts (e.g., DMAP) to accelerate coupling .
  • Replace traditional heating with microwave-assisted synthesis for faster, cleaner reactions .

Q. How do structural modifications influence biological activity?

  • Case Study :

  • Nitro substitution at the benzothiazole 6-position (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) reduces antifungal activity due to electron-withdrawing effects destabilizing target interactions .
  • Methoxyethyl substitution enhances solubility but may reduce membrane permeability .
    • Design Strategy : Computational QSAR models predict bioactivity trends, guiding selective modifications (e.g., adding polar groups for solubility vs. lipophilic groups for membrane penetration) .

Q. How can contradictory data on biological activity across studies be resolved?

  • Example : Discrepancies in anti-mycobacterial IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from assay conditions (e.g., bacterial strain variability, serum interference).
  • Resolution :

  • Standardize assays using reference strains (e.g., Mycobacterium tuberculosis H37Rv) and include controls for serum binding .
  • Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Key Recommendations for Researchers

  • Prioritize molecular docking to identify critical binding residues in AARSs for rational drug design .
  • Use HPLC-PDA for purity analysis (>95%) to ensure reproducibility in biological assays .
  • Explore prodrug strategies (e.g., esterification of acetamide) to enhance bioavailability .

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